2-Amino-6-bromo-4-fluorobenzaldehyde 2-Amino-6-bromo-4-fluorobenzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC18880733
InChI: InChI=1S/C7H5BrFNO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H,10H2
SMILES:
Molecular Formula: C7H5BrFNO
Molecular Weight: 218.02 g/mol

2-Amino-6-bromo-4-fluorobenzaldehyde

CAS No.:

Cat. No.: VC18880733

Molecular Formula: C7H5BrFNO

Molecular Weight: 218.02 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-bromo-4-fluorobenzaldehyde -

Specification

Molecular Formula C7H5BrFNO
Molecular Weight 218.02 g/mol
IUPAC Name 2-amino-6-bromo-4-fluorobenzaldehyde
Standard InChI InChI=1S/C7H5BrFNO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-3H,10H2
Standard InChI Key DKJQIZXQOQOOGG-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1N)C=O)Br)F

Introduction

Synthetic Methodologies

Bromination and Functionalization Strategies

Synthesis of 2-amino-6-bromo-4-fluorobenzaldehyde typically involves multi-step halogenation and amination sequences. A plausible route, derived from analogous protocols , includes:

  • Bromination of 4-Fluorobenzaldehyde:

    • Reagents: N-Bromosuccinimide (NBS), Lewis acid catalyst (e.g., FeBr₃).

    • Conditions: 60–80°C in dichloromethane, 12–24 hours.

    • Outcome: Selective bromination at position 6, yielding 6-bromo-4-fluorobenzaldehyde .

  • Amination at Position 2:

    • Method: Ullmann coupling or nucleophilic aromatic substitution.

    • Reagents: CuI, 1,10-phenanthroline, NH₃ source.

    • Conditions: 100–120°C in DMF, 24–48 hours.

    • Yield: 40–55% after purification via silica gel chromatography.

Table 2: Optimization Parameters for Amination Step

ParameterOptimal RangeImpact on Yield
Temperature110°CMaximizes NH₂ incorporation
Catalyst Loading10 mol% CuIBalances cost and efficiency
Reaction Time36 hoursEnsures complete substitution

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The bromo group at position 6 participates in palladium-catalyzed coupling with arylboronic acids:

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 24 hours.

  • Product: 6-Aryl-2-amino-4-fluorobenzaldehyde derivatives.

  • Application: Synthesis of biphenyl scaffolds for kinase inhibitors.

Schiff Base Formation

The aldehyde group condenses with primary amines to form imines:

  • Conditions: Ethanol, reflux, 4–6 hours.

  • Product: N-Substituted imines for coordination chemistry or heterocycle synthesis.

  • Example: Reaction with aniline yields a fluorescent Schiff base ligand for Zn²⁺ sensing.

Table 3: Comparative Reactivity of Brominated Benzaldehydes

Reaction6-Bromo Isomer5-Bromo Isomer
Suzuki CouplingSlower due to steric effectsFaster, optimal for Pd catalysis
Nucleophilic Aromatic SubstitutionLimited by Br positionFavored at position 5

Biological and Material Applications

Antimicrobial Activity

Derivatives of 2-amino-6-bromo-4-fluorobenzaldehyde exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to the electron-deficient aromatic system disrupting bacterial membranes.

Fluorescent Materials

Schiff bases derived from this compound demonstrate blue fluorescence (λₑₘ = 450 nm) under UV light, making them candidates for OLED emitters or bioimaging probes. Quantum yields reach 0.45 in non-polar solvents.

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